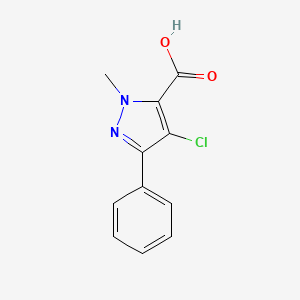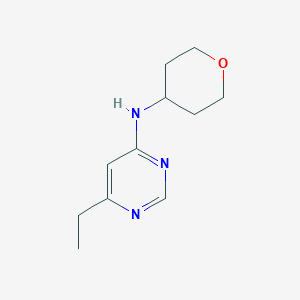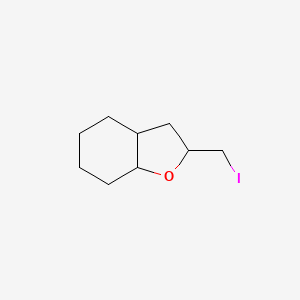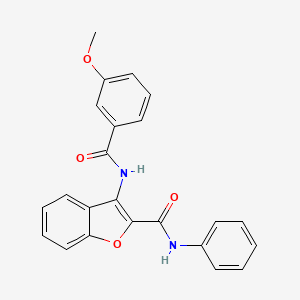![molecular formula C8H10O B2437578 Bicyclo[4.2.0]oct-2-en-7-one CAS No. 31996-68-6](/img/structure/B2437578.png)
Bicyclo[4.2.0]oct-2-en-7-one
Descripción general
Descripción
“Bicyclo[4.2.0]oct-2-en-7-one” is a chemical compound with the CAS Number: 31996-68-6 . It has a molecular weight of 122.17 . The IUPAC name for this compound is also "bicyclo[4.2.0]oct-2-en-7-one" .
Synthesis Analysis
The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, which are related to “Bicyclo[4.2.0]oct-2-en-7-one”, has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The process is catalyzed by a rhodium(I) complex .Molecular Structure Analysis
The InChI code for “Bicyclo[4.2.0]oct-2-en-7-one” is 1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 .Chemical Reactions Analysis
The preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Physical And Chemical Properties Analysis
“Bicyclo[4.2.0]oct-2-en-7-one” has a molecular weight of 122.17 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalyst in Chemical Reactions
Bicyclo[4.2.0]oct-2-en-7-one can be used as a catalyst in chemical reactions. For instance, it has been used in the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand .
Synthesis of Complex Molecules
This compound has been used in the synthesis of complex molecules. It is involved in a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Tandem Catalysis
Bicyclo[4.2.0]oct-2-en-7-one has been used in tandem catalysis, a powerful approach enabling complex molecules to be assembled in one pot through a precisely choreographed sequence of catalytic steps .
Preparation of Bicyclo[4.2.0]octa-1,5,7-trienes
It has been used in the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes with high selectivity .
Use in Copolymer Preparation
Bicyclo[4.2.0]oct-2-en-7-one is used in the preparation of copolymers. For example, it forms an alternating copolymer with cyclohexene in the presence of N-heterocyclic carbene-ruthenium catalyst .
Use in Chemical Storage
This compound is used in chemical storage. It is typically stored at a temperature of 4 degrees Celsius .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
bicyclo[4.2.0]oct-2-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZCTYQZFXPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]oct-2-en-7-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2437497.png)
![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)


![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
